molecular formula C10H17NO5 B094895 Diethyl acetyl aspartate CAS No. 1069-39-2

Diethyl acetyl aspartate

Cat. No. B094895
CAS RN: 1069-39-2
M. Wt: 231.25 g/mol
InChI Key: XQGDGRNHLJLQOV-QMMMGPOBSA-N
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Description

Diethyl acetyl aspartate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their roles in biological systems. For instance, N-acetyl-L-aspartic acid (NAA) is a component of the mammalian central nervous system and is involved in metabolic processes such as lipid biosynthesis in the brain . It is also used in dietary studies to assess reproductive and developmental toxicity, with no adverse effects observed at certain levels .

Synthesis Analysis

The synthesis of related compounds involves the addition of substituted alkyl amines to diethyl maleate or conversion of hydroxyethyl amino adducts to other functions . For example, the synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester, a precursor to the synthetic sweetener aspartame, is performed in an organic solvent using immobilized thermolysin . These methods could potentially be adapted for the synthesis of diethyl acetyl aspartate.

Molecular Structure Analysis

The molecular structure of diethyl acetyl aspartate would likely resemble that of other aspartate derivatives. The paper discussing aspartate transcarbamoylase inhibitors mentions that a distance of two carbons between the nitrogen and a reactive function yields the best activity for the compounds studied . This structural insight could be relevant to understanding the molecular structure of diethyl acetyl aspartate and its potential biological activity.

Chemical Reactions Analysis

The chemical reactions involving aspartate derivatives are diverse. For instance, the synthesis of aspartate transcarbamoylase inhibitors involves reactions such as the addition of ethylene diamine to diethyl maleate followed by cyclization . NAA is involved in the biosynthesis of brain lipids, suggesting that it participates in acetylation reactions . These reactions provide a context for understanding the types of chemical reactions that diethyl acetyl aspartate might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of diethyl acetyl aspartate are not directly reported, the properties of similar compounds can offer some insights. For example, the solubility of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester in organic solvents like ethyl acetate is a key factor in its synthesis . The stability of aspartate derivatives in biological systems, as well as their antimicrobial and antitumor activities, are also important chemical properties . These aspects could be relevant when considering the properties of diethyl acetyl aspartate.

Scientific Research Applications

  • Polymerization and Biodegradability : Diethyl l-aspartate can be polymerized using bacterial protease from Bacillus subtilis, resulting in poly(ethyl l-aspartate). This polymer is biodegradable and can be depolymerized into monomeric aspartate, indicating its potential for sustainable chemical recycling and biorecycling (Soeda, Toshima, & Matsumura, 2003).

  • Toxicity in Aquatic Environments : Diethyl phthalate, a related compound, shows significant toxicity in freshwater fish, affecting various enzyme activities. This highlights the ecological implications of diethyl compounds in water systems (Ghorpade et al., 2002).

  • Neurochemical Synthesis and Distribution : L-Aspartate N-acetyltransferase, responsible for N-acetyl-L-aspartic acid synthesis, shows differential distribution in the nervous system, indicating its role in specific neuronal functions (Truckenmiller et al., 1985).

  • Role in Brain Metabolism : N-acetylaspartate, synthesized by the enzyme aspartate N-acetyltransferase, is linked to brain energy and lipid metabolism. This suggests its importance in specialized acetyl coenzyme A metabolism in the central nervous system (Ariyannur et al., 2010).

  • Application in Skincare : Acetyl aspartic acid shows potential in skincare, leading to increased deposition of fibrillin-1 and collagen IV, thereby improving skin firmness. This application is significant in cosmetic science (Gillbro et al., 2015).

  • Neuronal Marker for Brain Injury : N-acetyl aspartate serves as a neuron-specific marker in magnetic resonance spectroscopy for assessing brain injury and disease. Its levels correspond with neuronal loss, making it a valuable tool in neuroscience research (Guimarães et al., 1995).

  • Expression in Oligodendrocytes : Contrary to previous beliefs, mature oligodendrocytes can express N-acetyl aspartate in vitro, questioning the assumption that it is neuron-specific and indicating its broader role in the central nervous system (Bhakoo & Pearce, 2000).

  • Neuropsychiatric Disorders : The concentration of N-acetyl aspartate, synthesized from L-aspartate, varies in neuropsychiatric disorders. Alterations in its levels are observed in conditions like Alzheimer's Disease and Huntington's Disease, emphasizing its diagnostic potential in mental health (Tsai & Coyle, 1995).

  • Gene Therapy for Canavan Disease : In gene therapy for Canavan disease, a decrease in pathologically elevated N-acetyl aspartate concentrations in the brain and clinical stabilization were observed, demonstrating its therapeutic applications (Leone et al., 2012).

  • Reproductive and Developmental Toxicity Assessment : N-acetyl-L-aspartic acid, at high doses, showed no observed adverse effect level (NOAEL) in a reproductive and developmental toxicity study in rats, indicating its safety at certain levels (Karaman et al., 2011).

properties

IUPAC Name

diethyl (2S)-2-acetamidobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-4-15-9(13)6-8(11-7(3)12)10(14)16-5-2/h8H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGDGRNHLJLQOV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147807
Record name Diethyl acetyl aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl acetyl aspartate

CAS RN

1069-39-2
Record name Diethyl acetyl aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl acetyl aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL ACETYL ASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BO47VAA83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
W Guo, S Cui, X Tang, Y Yan, F Xiong… - Journal of the …, 2023 - Wiley Online Library
BACKGROUND Bifidobacterium pseudolongum is widely exists in mammal gut and its abundance is associated with human and animal health. The purpose of this study was to …
Number of citations: 1 onlinelibrary.wiley.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
154 Dickdarm Dickdarm. Intestinum crassum; der an den Dünndarm angeschlossene kürzere und dickere, ca. 1,5 m lange Abschnitt d Page 1 D 154 Dickdarm Dickdarm. Intestinum crassum; …
Number of citations: 0 link.springer.com
B Limonen, G Elemen, C Geranylazetat, W Möhre - Springer
Methode: 1. Haare einmal waschen, dabei die Kopfhaut nicht massieren. 2. Die Haare auf Wickler drehen (Der Lockenwickler bestimmt die gewünschte Form der Welle). 3. Das …
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
154 Dickdarm Dickdarm. Intestinum crassum; der an den Dünndarm angeschlossene kürzere und dickere, ca. 1,5 m lange Abschnitt d Page 1 D 154 Dickdarm Dickdarm. Intestinum …
Number of citations: 0 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
154 Dickdarm Dickdarm. Intestinum crassum; der an den Dünndarm angeschlossene kürzere und dickere, ca. 1,5 m lange Abschnitt d Page 1 D 154 Dickdarm Dickdarm. Intestinum …
Number of citations: 0 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
154 Dickdarm Dickdarm. Intestinum crassum; der an den Dünndarm angeschlossene kürzere und dickere, ca. 1,5 m lange Abschnitt d Page 1 D 154 Dickdarm Dickdarm. Intestinum …
Number of citations: 0 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
154 Dickdarm Dickdarm. Intestinum crassum; der an den Dünndarm angeschlossene kürzere und dickere, ca. 1,5 m lange Abschnitt d Page 1 D 154 Dickdarm Dickdarm. Intestinum …
Number of citations: 0 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
154 Dickdarm Dickdarm. Intestinum crassum; der an den Dünndarm angeschlossene kürzere und dickere, ca. 1,5 m lange Abschnitt d Page 1 D 154 Dickdarm Dickdarm. Intestinum …
Number of citations: 0 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
154 Dickdarm Dickdarm. Intestinum crassum; der an den Dünndarm angeschlossene kürzere und dickere, ca. 1,5 m lange Abschnitt d Page 1 D 154 Dickdarm Dickdarm. Intestinum …
Number of citations: 0 link.springer.com

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